
(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a cyclopropyl group, a methyl group, and a pyrazole ring, which collectively contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid typically involves the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole with a boron-containing reagent. One common method is the hydroboration of the corresponding alkene or alkyne, followed by oxidation to yield the boronic acid . The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane or alkene.
Substitution: Reaction with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated compounds or organometallic reagents in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohols, ketones, and alkanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism by which (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid exerts its effects involves its interaction with specific molecular targets. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
(1-Methyl-1H-pyrazol-5-yl)boronic Acid: Shares a similar pyrazole ring structure but lacks the cyclopropyl group.
1H-Pyrazole-4-boronic Acid: Another boronic acid derivative with a pyrazole ring, differing in the position of the boronic acid group.
Uniqueness: The presence of the cyclopropyl group in (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid imparts unique steric and electronic properties, enhancing its reactivity and selectivity in various chemical reactions. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C7H11BN2O2 |
|---|---|
Molekulargewicht |
165.99 g/mol |
IUPAC-Name |
(5-cyclopropyl-2-methylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c1-10-7(8(11)12)4-6(9-10)5-2-3-5/h4-5,11-12H,2-3H2,1H3 |
InChI-Schlüssel |
OHNZNBHJVCLEAE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NN1C)C2CC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



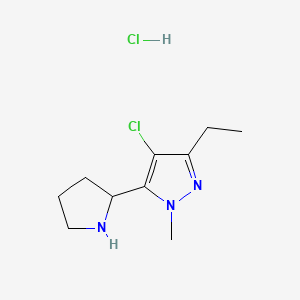


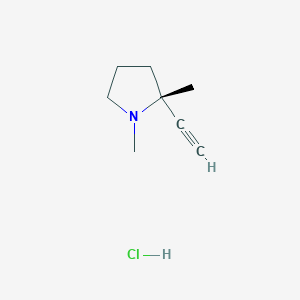
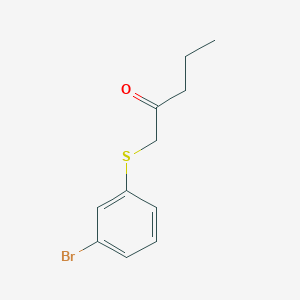
-1,3-oxazol-5-yl]methyl})amine hydrochloride](/img/structure/B13554514.png)
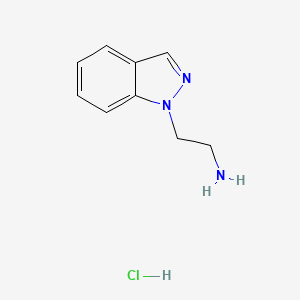


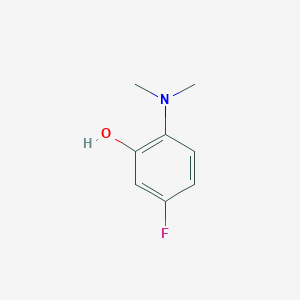
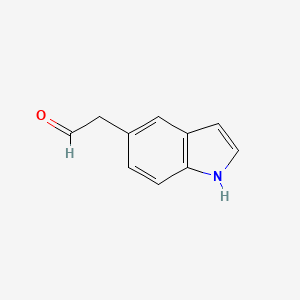
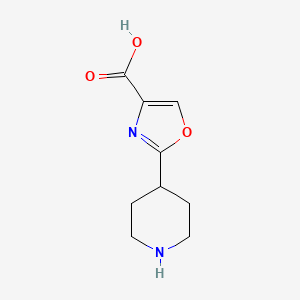
![4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13554574.png)
